molecular formula C23H31N3O2S B6059341 N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide

Cat. No. B6059341
M. Wt: 413.6 g/mol
InChI Key: AAUXPVDHWCNLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. P2X7 receptors are ATP-gated ion channels found in immune cells, and are involved in the regulation of inflammation and immune responses. A-438079 has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide selectively blocks the P2X7 receptor, which is involved in the regulation of inflammation and immune responses. By blocking this receptor, N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide reduces inflammation and immune responses, which can be beneficial in various diseases.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide has been shown to reduce inflammation and immune responses in various animal models of disease. It has also been shown to reduce pain behaviors and improve quality of life in animal models of chronic pain. In cancer, N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide has been shown to inhibit tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide is its selectivity for the P2X7 receptor, which allows for more specific targeting of this receptor compared to other P2X receptor antagonists. However, one limitation of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide is its relatively low potency, which may require higher doses for therapeutic effects.

Future Directions

There are several potential future directions for research on N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide. One direction is to further investigate its potential therapeutic applications in various diseases, including chronic pain, inflammatory bowel disease, and cancer. Another direction is to develop more potent analogs of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide that may have improved therapeutic efficacy. Additionally, further studies are needed to better understand the mechanism of action of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide and its effects on immune cells and inflammation.

Synthesis Methods

The synthesis of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide involves several steps, starting with the reaction of 1-adamantylamine with 3-chloro-1H-pyrazole to form 1-(1-adamantyl)-1H-pyrazole-3-amine. This intermediate is then reacted with 4-butylbenzenesulfonyl chloride to form the final product, N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide.

Scientific Research Applications

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including chronic pain, inflammatory bowel disease, and cancer. In animal models of chronic pain, N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide has been shown to reduce pain behaviors and improve quality of life. In inflammatory bowel disease, N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide has been shown to reduce inflammation and improve intestinal function. In cancer, N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide has been shown to inhibit tumor growth and metastasis.

properties

IUPAC Name

N-[1-(1-adamantyl)pyrazol-3-yl]-4-butylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2S/c1-2-3-4-17-5-7-21(8-6-17)29(27,28)25-22-9-10-26(24-22)23-14-18-11-19(15-23)13-20(12-18)16-23/h5-10,18-20H,2-4,11-16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUXPVDHWCNLPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(Adamantan-1-YL)-1H-pyrazol-3-YL]-4-butylbenzene-1-sulfonamide

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